3-Piperidin-2-yl-4H-1,2,4-oxadiazol-5-one;2,2,2-trifluoroacetic acid

Description

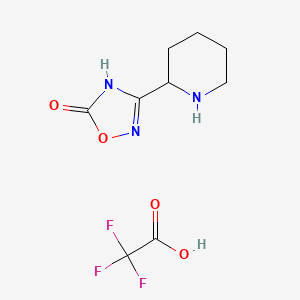

3-Piperidin-2-yl-4H-1,2,4-oxadiazol-5-one;2,2,2-trifluoroacetic acid is a heterocyclic compound composed of two distinct moieties:

- 3-Piperidin-2-yl-4H-1,2,4-oxadiazol-5-one: A bicyclic structure featuring a piperidine ring fused to a 1,2,4-oxadiazole ring. The oxadiazole scaffold is known for metabolic stability and hydrogen-bonding capacity, making it prevalent in medicinal chemistry .

- 2,2,2-Trifluoroacetic acid (TFA): A strong fluorinated carboxylic acid (pKa ~0.23) widely used as a counterion to enhance solubility and crystallinity of basic nitrogen-containing compounds during synthesis and purification .

This compound is typically synthesized via deprotection of tert-butyl carbamate (Boc) intermediates using 2,2,2-trifluoroacetic acid, as exemplified in protocols for analogous piperidine-heterocycle derivatives . Its applications span pharmaceutical intermediates, particularly in kinase inhibitors and antimicrobial agents, where the oxadiazole-piperidine core modulates target binding .

Propriétés

IUPAC Name |

3-piperidin-2-yl-4H-1,2,4-oxadiazol-5-one;2,2,2-trifluoroacetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11N3O2.C2HF3O2/c11-7-9-6(10-12-7)5-3-1-2-4-8-5;3-2(4,5)1(6)7/h5,8H,1-4H2,(H,9,10,11);(H,6,7) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKZHSVAPMKQXLN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCNC(C1)C2=NOC(=O)N2.C(=O)(C(F)(F)F)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12F3N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3-Piperidin-2-yl-4H-1,2,4-oxadiazol-5-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of piperidine derivatives with nitrile oxides, which are generated in situ from hydroximoyl chlorides and bases. The reaction is usually carried out in an organic solvent such as dichloromethane at low temperatures to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve continuous flow synthesis techniques to enhance efficiency and scalability. This method allows for precise control over reaction conditions, leading to consistent product quality. The use of automated systems can also reduce the risk of human error and improve safety.

Analyse Des Réactions Chimiques

Types of Reactions

3-Piperidin-2-yl-4H-1,2,4-oxadiazol-5-one undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxadiazole derivatives.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of piperidine derivatives.

Substitution: Nucleophilic substitution reactions can occur at the oxadiazole ring, where nucleophiles replace leaving groups under basic conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in aqueous solution at room temperature.

Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.

Substitution: Sodium hydride in dimethylformamide (DMF) at elevated temperatures.

Major Products

The major products formed from these reactions include various substituted oxadiazoles and piperidine derivatives, which can be further utilized in the synthesis of complex organic molecules.

Applications De Recherche Scientifique

Medicinal Chemistry Applications

The compound is primarily studied for its potential as a therapeutic agent. Its oxadiazole moiety is known for exhibiting various biological activities, making it a target for drug development.

Anticancer Activity

Recent studies have indicated that derivatives of oxadiazoles can inhibit cancer cell proliferation. For example, compounds similar to 3-Piperidin-2-yl-4H-1,2,4-oxadiazol-5-one have been shown to target specific pathways involved in tumor growth and survival. The Hippo signaling pathway, which plays a crucial role in regulating cell growth and apoptosis, is one such target .

Antimicrobial Properties

Oxadiazole derivatives have been explored for their antimicrobial properties. Research indicates that these compounds can exhibit activity against various bacterial strains and fungi. The mechanism often involves disrupting cellular processes critical for microbial survival .

Neuroprotective Effects

There is emerging evidence that compounds with oxadiazole structures may provide neuroprotective benefits. They are being investigated for their potential role in treating neurodegenerative diseases by modulating neuroinflammatory responses and protecting neuronal cells from oxidative stress .

Case Studies and Research Findings

Mécanisme D'action

The mechanism of action of 3-Piperidin-2-yl-4H-1,2,4-oxadiazol-5-one involves its interaction with molecular targets such as enzymes and receptors. The oxadiazole ring can form hydrogen bonds and other interactions with active sites, modulating the activity of biological molecules. This compound may also interfere with cellular pathways, leading to its observed biological effects.

Comparaison Avec Des Composés Similaires

Key Observations :

- Replacement of 1,2,4-oxadiazole with benzodiazol-one (e.g., in ) reduces ring strain but may decrease metabolic stability.

- Thiophene substitution () enhances π-π stacking interactions, improving target affinity compared to phenyl analogs.

Counterion Comparison: 2,2,2-Trifluoroacetic Acid vs. Other Acids

| Property | 2,2,2-Trifluoroacetic Acid (TFA) | Hydrochloric Acid (HCl) | Acetic Acid |

|---|---|---|---|

| Acidity (pKa) | 0.23 | -1.3 | 4.76 |

| Volatility | High (BP 72°C) | High (gas) | Moderate (BP 118°C) |

| Role in Synthesis | Deprotection, salt formation | Protonation, crystallization | Mild acid catalysis |

| Safety Considerations | Corrosive, volatile | Corrosive, fuming | Low toxicity |

| CAS Number | 76-05-1 | 7647-01-0 | 64-19-7 |

Advantages of TFA :

Disadvantages :

Fluorinated Acid Derivatives: Physicochemical Properties

| Compound | Formula | CAS Number | Boiling Point (°C) | Acidity (pKa) | Applications |

|---|---|---|---|---|---|

| 2,2,2-Trifluoroacetic acid | C₂HF₃O₂ | 76-05-1 | 72 | 0.23 | Synthesis, counterion, etching |

| Pentafluoropropionic acid | C₃HF₅O₂ | 422-64-0 | 96 | 0.52 | Specialty solvents |

| Chlorodifluoroacetic acid | C₂HClF₂O₂ | 76-04-0 | 108 | 1.29 | Pharmaceuticals |

Activité Biologique

The compound 3-Piperidin-2-yl-4H-1,2,4-oxadiazol-5-one; 2,2,2-trifluoroacetic acid is a derivative of the oxadiazole class, which has garnered attention for its diverse biological activities. Oxadiazoles are known for their potential in medicinal chemistry, particularly in anticancer and antimicrobial applications. This article reviews the biological activity of this specific compound, focusing on its mechanisms of action, efficacy against various biological targets, and relevant case studies.

Chemical Structure and Properties

The compound consists of a piperidine moiety linked to an oxadiazole ring. The trifluoroacetic acid component enhances its solubility and biological activity. The general structure can be represented as follows:

where , , , , and correspond to the number of carbon, hydrogen, nitrogen, oxygen, and fluorine atoms respectively.

-

Anticancer Activity :

- Compounds with oxadiazole scaffolds have been shown to inhibit key enzymes involved in cancer cell proliferation such as thymidylate synthase , histone deacetylases (HDAC) , and topoisomerase II .

- The mechanism often involves the induction of apoptosis in cancer cells through the activation of caspases and modulation of cell cycle regulators.

- Antimicrobial Activity :

- Enzyme Inhibition :

Biological Activity Data

The following table summarizes the biological activities reported for 3-Piperidin-2-yl-4H-1,2,4-oxadiazol-5-one derivatives:

Case Studies

-

Anticancer Efficacy :

A study evaluated the anticancer potential of a series of oxadiazole derivatives including our compound against various cancer cell lines (A549, HepG2). Results indicated significant cytotoxicity with IC50 values below 10 µM for several derivatives, suggesting strong anticancer activity. -

Antimicrobial Testing :

In another study focusing on antimicrobial properties, derivatives were tested against both Gram-positive and Gram-negative bacteria. The results showed that certain modifications to the oxadiazole structure enhanced activity significantly compared to standard antibiotics like ciprofloxacin . -

Enzyme Inhibition Studies :

A series of synthesized compounds were tested for their ability to inhibit urease activity in vitro. The results demonstrated that some derivatives had IC50 values significantly lower than those of existing urease inhibitors, indicating potential for new therapeutic agents .

Q & A

Basic Research Questions

Q. What are the typical synthetic routes for 3-Piperidin-2-yl-4H-1,2,4-oxadiazol-5-one and its trifluoroacetic acid salt?

- Methodology : Multi-step synthesis involving palladium-catalyzed coupling (e.g., palladium diacetate with tert-butyl XPhos ligand) under inert atmospheres and elevated temperatures (40–100°C). The trifluoroacetic acid salt is formed via acid-base neutralization, often using anhydrous conditions to avoid hydrolysis. Reaction optimization may require adjusting stoichiometry and solvent polarity .

Q. Which analytical techniques are recommended for characterizing this compound?

- Methodology :

- HPLC-DAD : For purity assessment and separation of active pharmaceutical ingredients (APIs) from impurities, as validated for structurally related piperidinium-triazole derivatives .

- NMR and MS : Confirm molecular structure and proton environments.

- Elemental Analysis : Validate empirical formula accuracy.

Q. How can researchers ensure compound stability during storage?

- Methodology : Store in anhydrous, dark conditions at –20°C to prevent degradation. Use vacuum-sealed containers to minimize exposure to moisture. Stability should be monitored via periodic HPLC analysis under accelerated conditions (e.g., 40°C/75% RH) .

Advanced Research Questions

Q. How to optimize reaction conditions to improve synthetic yield?

- Methodology :

- Design of Experiments (DoE) : Vary catalysts (e.g., palladium vs. nickel), solvent systems (e.g., tert-butanol vs. acetonitrile), and reaction temperatures.

- In Situ Monitoring : Use FTIR or Raman spectroscopy to track intermediate formation.

- Reference Conditions : Multi-step reactions with palladium diacetate and cesium carbonate in tert-butanol at 100°C under inert atmospheres achieved higher yields in related syntheses .

Q. How to resolve contradictions in spectroscopic data (e.g., NMR shifts or mass fragmentation patterns)?

- Methodology :

- Orthogonal Validation : Cross-check with 2D NMR (e.g., HSQC, HMBC) and high-resolution MS.

- Impurity Profiling : Perform forced degradation studies (acid/base/oxidative stress) to identify degradation products that may interfere with spectral interpretation .

Q. What are the best practices for conducting forced degradation studies on this compound?

- Methodology :

- Stress Conditions : Expose to 0.1M HCl (acidic), 0.1M NaOH (basic), 3% H₂O₂ (oxidative), and UV light (photolytic) for 24–72 hours.

- Analytical Monitoring : Use HPLC-DAD to quantify degradation products and validate method robustness. Forced degradation of similar oxadiazole derivatives showed significant degradation under oxidative conditions .

Q. How to design computational models for studying interactions between this compound and biological targets?

- Methodology :

- Molecular Docking : Use PubChem-derived 3D structures (InChIKey: NXJWGXQDKPXJHE-UHFFFAOYSA-N) and software like AutoDock Vina to predict binding affinities.

- MD Simulations : Simulate interactions in explicit solvent (e.g., TIP3P water model) for 100 ns to assess stability of ligand-target complexes .

Q. What strategies are effective for impurity profiling in batch synthesis?

- Methodology :

- HPLC-MS Coupling : Identify low-abundance impurities (e.g., N-oxide byproducts) using high-resolution mass spectrometry.

- Reference Standards : Compare against pharmacopeial impurity standards (e.g., EP Impurities E and F) for quantification .

Data Contradiction Analysis

Q. How to address discrepancies between theoretical and observed molecular weights?

- Methodology :

- Isotopic Pattern Analysis : Use MS to detect halogenated isotopes (e.g., chlorine or fluorine) that may skew molecular weight calculations.

- Salt Correction : Account for trifluoroacetic acid counterion (CF₃COO⁻) in mass calculations, which adds 114.02 g/mol to the observed mass .

Tables for Key Methodological Data

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.